Home > Products > Screening Compounds P51033 > Antibacterial agent 28
Antibacterial agent 28 -

Antibacterial agent 28

Catalog Number: EVT-15631476
CAS Number:
Molecular Formula: C40H64Br2N4O4
Molecular Weight: 824.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antibacterial Agent 28 is classified as a synthetic antibacterial agent derived from the reaction of chloroacetyl chloride with primary and secondary amines, alongside para-toluene sulfonate sodium salts. This classification falls under synthetic antibiotics, which are known for their enhanced efficacy and reduced toxicity compared to natural antibiotics. The broader classification of antibiotics includes:

  • Natural Compounds: Derived from microorganisms.
  • Semi-Synthetic Compounds: Modified natural products.
  • Synthetic Compounds: Fully synthesized in laboratories.

Antibacterial agents can also be categorized based on their chemical structure into classes such as β-lactams, macrolides, tetracyclines, and quinolones .

Synthesis Analysis

The synthesis of Antibacterial Agent 28 involves two primary methods: conventional heating and microwave-assisted synthesis.

  • Conventional Heating: The reaction occurs in acetonitrile at elevated temperatures (70 °C), yielding moderate results (approximately 60% yield).
  • Microwave-Assisted Synthesis: This method enhances reaction efficiency and reduces synthesis time, achieving higher yields (up to 90%) under milder conditions .

The technical details include the use of chloroacetyl chloride as a key reactant along with various amines and para-toluene sulfonate sodium salts. The resulting compounds were characterized using techniques such as ^1H-NMR and FT-IR spectroscopy.

Molecular Structure Analysis

Antibacterial Agent 28 possesses a specific molecular structure that contributes to its biological activity. The compound's structure is characterized by the presence of an acetamide group linked to an aromatic or aliphatic amine framework.

Structure Data

  • Molecular Formula: CxHyNz (specific values depend on the exact structure).
  • Molecular Weight: Determined through mass spectrometry.
  • Spectroscopic Data: Confirmed via ^1H-NMR and FT-IR analysis, providing insights into functional groups and bonding characteristics.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing Antibacterial Agent 28 primarily focus on nucleophilic acyl substitution reactions where the amine acts as a nucleophile attacking the carbonyl carbon of chloroacetyl chloride.

Technical Details

  • Reaction Conditions: Conducted in dry solvents under controlled temperatures.
  • Byproducts: Minimal due to the specificity of the reagents used.
  • Yield Optimization: Achieved through varying reaction conditions such as solvent choice and temperature.
Mechanism of Action

Antibacterial Agent 28 exhibits its antibacterial activity through interference with bacterial cell wall synthesis or protein synthesis pathways. The precise mechanism involves:

  1. Inhibition of Cell Wall Synthesis: By disrupting peptidoglycan layer formation in bacteria.
  2. Disruption of Protein Synthesis: Potentially by binding to ribosomal subunits or affecting tRNA function.

Data Supporting Mechanism

In vitro studies have demonstrated significant reductions in bacterial growth at specific concentrations, indicating effective inhibition mechanisms at play .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Solubility profiles vary depending on solvent polarity; common solvents include ethanol and methanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong bases or acids; caution is advised during handling.

Relevant Data

Characterization techniques provide data on melting points, solubility parameters, and stability profiles which are crucial for formulation development.

Applications

Antibacterial Agent 28 has potential applications in various scientific fields:

  • Pharmaceutical Development: As a candidate for new antibiotic formulations targeting resistant bacterial strains.
  • Research Studies: Utilized in studies assessing antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
  • Clinical Trials: May enter clinical phases for evaluating safety and efficacy in human subjects.
Global Antimicrobial Resistance Landscape and Prioritization of MRSA-Targeted Interventions

Epidemiological Burden of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

MRSA remains a formidable clinical pathogen due to its extensive multidrug resistance and global prevalence. A comprehensive study across eight South Korean hospitals revealed that 64% (439/682) of S. aureus isolates were methicillin-resistant, with most exhibiting resistance to ≥3 antibiotic classes [1]. This aligns with global surveillance data indicating MRSA caused >100,000 deaths worldwide in 2019, a figure projected to rise significantly without therapeutic innovations [6] [9]. The epidemiological profile shows distinct vulnerability patterns:

  • Healthcare-associated infections (HA-MRSA): Predominant in immunocompromised patients, accounting for elevated mortality in ICU settings.
  • Community-acquired MRSA (CA-MRSA): Increasingly detected in athletes, prisoners, and children through skin-to-skin contact or shared equipment [9].
  • Livestock-associated MRSA (LA-MRSA): Emerging via zoonotic transmission, particularly in agricultural workers [9].

Table 1: Global MRSA Resistance Patterns (Selected Antibiotics)

Antibiotic ClassResistance Rate in MRSA (%)Susceptibility in MSSA (%)
Oxacillin/Cefazolin97.80
Erythromycin/Azithromycin97.736.7–39.5
Clindamycin84.311.5
Quinupristin-Dalfopristin00
Vancomycin/Teicoplanin00

Data derived from multicenter surveillance studies [1]

Molecular analyses attribute resistance to the mecA gene within the Staphylococcal Cassette Chromosome mec (SCCmec). HA-MRSA typically carries SCCmec types I-III (large genomic islands), while CA-MRSA harbors types IV-V (smaller, more virulent variants) [9]. This genetic divergence complicates universal treatment strategies.

WHO Priority Pathogen List and Unmet Needs in MRSA Therapeutics

The World Health Organization classifies MRSA as a "High Priority" pathogen due to its mortality burden, transmissibility, and critical treatment gaps [6]. Current therapeutics face four key limitations:

  • Nephrotoxicity and Pharmacokinetic Flaws: Vancomycin demonstrates suboptimal lung penetration and carries a 30% risk of acute kidney injury, particularly with co-administered piperacillin/tazobactam [6].
  • Bacteriostatic Limitations: Linezolid (oxazolidinone class) exhibits static activity against MRSA, rendering it unsuitable for bacteremia. Prolonged use (>14 days) causes significant myelosuppression [6].
  • Tissue-Specific Inactivation: Daptomycin’s efficacy is neutralized by pulmonary surfactants, eliminating utility in pneumonia [6].
  • MIC Creep and Adaptive Resistance: Gradual increases in vancomycin minimum inhibitory concentrations (MICs) correlate with treatment failures, especially at MICs ≥1 µg/mL [1] [6].

Table 2: Limitations of Current Anti-MRSA Agents

Drug ClassRepresentative AgentKey Clinical Limitations
GlycopeptidesVancomycinNephrotoxicity, poor lung penetration, MIC creep
LipoglycopeptidesTeicoplaninPK/PD inconsistencies, high protein binding
OxazolidinonesLinezolidMyelosuppression, bacteriostatic activity
LipopeptidesDaptomycinInactivation by lung surfactant

Adapted from ICMR surveillance and consensus guidelines [6]

Novel agents like levonadifloxacin (a benzoquinolizine-fluoroquinolone) address some gaps through bactericidal activity against MRSA, hVISA, and VRSA, including biofilm-embedded strains. However, global accessibility remains limited [6]. The WHO emphasizes that only 2 of 13 antibiotics approved (2017–2023) met innovation criteria (new class/target/MoA) [8], underscoring pipeline inadequacies.

Economic and Public Health Implications of Delayed Antibacterial Innovation

The economic burden of MRSA is multi-faceted, encompassing direct healthcare costs, market constraints, and R&D underinvestment:

  • Healthcare Expenditures: MRSA infections incur $4.6 billion annually in U.S. direct medical costs alone for six multidrug-resistant pathogens. Extended hospital stays and complex wound management drive expenditures [4].
  • Market Dynamics: The global MRSA drugs market is projected to reach $3.9 billion by 2025 (CAGR 3.2%), fueled by rising resistance rates. North America dominates due to R&D infrastructure, though Asia-Pacific shows rapid growth [3].
  • R&D Disparities: Despite S. aureus causing 34.5 million disability-adjusted life years (DALYs), research funding averages ~$41/DALY—significantly lower than for less prevalent pathogens [10]. The 10⁻⁶ success rate for antibiotic development (from screening to approval) discourages investment [8].

Table 3: Economic and Health Impact Projections

MetricCurrent Estimate2050 Projection
Global deaths attributable to AMR1.14 million/year1.91 million/year
Deaths associated with MRSA550,000/yearNot modeled
Economic loss (healthcare systems)$3.5 billion/year (OECD)$100 trillion (cumulative)
Market size (MRSA-specific drugs)$2.97 billion (2016)$3.91 billion

Data synthesized from global burden studies and market analyses [2] [3] [4]

Forecasts indicate AMR could cause 10 million annual deaths by 2050 without intervention [8]. The "better care scenario" (improved infection control + antibiotic access) could avert 92 million deaths by 2050, highlighting the imperative for integrated solutions [2]. However, declining venture capital for antibiotic developers exacerbates shortages, with only 7% of antibacterial pipeline agents targeting WHO priority pathogens [8] [10].

Properties

Product Name

Antibacterial agent 28

IUPAC Name

[2-(butylamino)-2-oxoethyl]-[3-[2-[4-[3-[[2-(butylamino)-2-oxoethyl]-dimethylazaniumyl]propoxy]-3-prop-2-enylphenyl]-4-prop-2-enylphenoxy]propyl]-dimethylazanium;dibromide

Molecular Formula

C40H64Br2N4O4

Molecular Weight

824.8 g/mol

InChI

InChI=1S/C40H62N4O4.2BrH/c1-9-13-23-41-39(45)31-43(5,6)25-15-27-47-37-22-20-34(30-35(37)18-12-4)36-29-33(17-11-3)19-21-38(36)48-28-16-26-44(7,8)32-40(46)42-24-14-10-2;;/h11-12,19-22,29-30H,3-4,9-10,13-18,23-28,31-32H2,1-2,5-8H3;2*1H

InChI Key

SUZFGCSEDBAIJV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C[N+](C)(C)CCCOC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)OCCC[N+](C)(C)CC(=O)NCCCC)CC=C.[Br-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.